molecular formula C12H8ClF3N2O2S B2696429 Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate CAS No. 257295-33-3

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B2696429
CAS No.: 257295-33-3
M. Wt: 336.71
InChI Key: YOWQOUCUXGSNGU-UHFFFAOYSA-N
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Description

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate (CAS 5505-56-6) is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. This pyridinyl moiety is linked via a methylene bridge to a thiazole ring bearing an ethyl carboxylate group at position 4 . The compound’s structure combines electron-withdrawing substituents (chloro and trifluoromethyl) with a thiazole-carboxylate backbone, a configuration commonly associated with agrochemical and pharmaceutical activity.

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2S/c1-2-20-11(19)8-5-21-10(18-8)9-7(13)3-6(4-17-9)12(14,15)16/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWQOUCUXGSNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine through a series of halogenation and substitution reactions.

    Thiazole Ring Formation: The pyridine intermediate is then reacted with thioamide derivatives under specific conditions to form the thiazole ring.

    Esterification: The final step involves esterification of the thiazole carboxylic acid with ethanol to yield the ethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.

    Oxidation Products: Oxidized forms of the thiazole ring.

    Hydrolysis Products: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate, in anticancer therapies. For instance:

  • Case Study : A derivative incorporating thiazole and pyridine showed significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values as low as 5.71 µM, outperforming standard chemotherapy agents like 5-fluorouracil .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 22HT292.01
Ethyl Thiazole DerivativeMCF-75.71
Thiazole-Pyridine HybridHepG26.14

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy:

  • Study Findings : A series of thiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis, with some derivatives showing significant inhibition at low concentrations .

Anticonvulsant Activity

Thiazole compounds have been explored for their anticonvulsant properties:

  • Research Insight : Certain thiazole-integrated compounds exhibited promising anticonvulsant effects in animal models, with one analogue achieving an ED50 of 18.4 mg/kg against PTZ-induced seizures .

Table 2: Anticonvulsant Activity of Thiazole Compounds

CompoundED50 (mg/kg)Toxic Dose (mg/kg)Protection IndexReference
Analogue 118.4170.29.2

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the trifluoromethyl group and chlorine substituent on the pyridine ring enhances its potency against various biological targets.

Key Findings from SAR Analysis:

  • Electronegative Substituents : The presence of electronegative groups such as chlorine significantly contributes to the anticancer activity.
  • Thiazole Moiety : The thiazole ring is essential for enhancing the interaction with biological targets, leading to improved efficacy.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in its biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyridinyl-thiazole derivatives allow for meaningful comparisons. Key analogs are analyzed below:

Ethyl 2-(2-(3-Fluoro-5-(Trifluoromethyl)Pyridin-2-Yl)Thiazol-4-Yl)Acetate (CAS 1823182-66-6)

This analog replaces the chlorine atom at position 3 of the pyridine ring with a fluorine atom and substitutes the thiazole’s methylene-linked carboxylate with an acetate group . Key differences include:

  • Bioavailability : The acetate group could alter lipophilicity, affecting membrane permeability.
  • Synthetic Accessibility : Fluorinated pyridines often require specialized fluorination reagents, increasing synthesis complexity compared to chlorinated counterparts .

Fluopyram (N-[2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Ethyl]-2-(Trifluoromethyl)Benzamide)

Fluopyram () shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety but replaces the thiazole-carboxylate with a benzamide group. Key distinctions:

  • Mode of Action : Fluopyram inhibits succinate dehydrogenase (SDH), a critical enzyme in fungal mitochondrial respiration. The thiazole-carboxylate in the target compound may interact with different enzymatic targets.
  • Toxicity Profile: Fluopyram induces thyroid carcinogenesis in animal studies, highlighting the importance of structural modifications (e.g., thiazole vs. benzamide) in toxicity pathways .

Structural and Functional Data Table

Property Target Compound (CAS 5505-56-6) Fluorinated Analog (CAS 1823182-66-6) Fluopyram (CAS 658066-35-4)
Pyridine Substituent 3-chloro, 5-CF₃ 3-fluoro, 5-CF₃ 3-chloro, 5-CF₃
Heterocyclic Core Thiazole-4-carboxylate Thiazole-4-acetate Benzamide
Molecular Weight (g/mol) ~336.7 (estimated) ~350.7 (estimated) 396.7
Reported Bioactivity Not explicitly stated Not explicitly stated SDH inhibitor; thyroid carcinogen
Applications Agrochemical research Agrochemical research Commercial fungicide

Key Research Findings and Implications

  • Substituent Effects : Chlorine’s bulkiness in the target compound may enhance steric interactions in enzyme binding pockets compared to fluorine, though at the cost of reduced electronegativity .
  • Toxicity Considerations : The absence of a benzamide group (as in fluopyram) might mitigate thyroid toxicity risks, though empirical studies are needed to confirm this hypothesis .
  • Synthetic Pathways : The methylene bridge in the target compound (vs. fluopyram’s ethyl linker) could influence conformational flexibility and metabolic stability .

Biological Activity

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate is a synthetic compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H7ClF3N2O2
  • Molecular Weight : 303.62 g/mol
  • CAS Number : 1431842-79-3

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures demonstrate activity against various bacterial strains. For instance, a related thiazole compound showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

CompoundActivityReference
Thiazole Derivative AEffective against E. coli
Thiazole Derivative BEffective against S. aureus

Anticancer Activity

Research has shown that thiazole derivatives can inhibit cancer cell proliferation. A study focusing on thiazole-integrated compounds revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl groups, has been linked to enhanced cytotoxicity against various cancer cell lines .

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound 1Jurkat (Leukemia)1.61 ± 1.92
Compound 2HepG2 (Liver)< Doxorubicin

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant properties. A specific study indicated that certain thiazole derivatives could eliminate tonic extensor phases in animal models, suggesting potential utility in epilepsy treatment . The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing anticonvulsant efficacy.

Case Studies

  • Study on Anticancer Effects :
    In a comparative study of various thiazole derivatives against cancer cell lines, it was found that those with a methyl group at specific positions on the phenyl ring exhibited significantly higher activity than others. This suggests that modifications in the molecular structure can lead to improved therapeutic outcomes .
  • Antimicrobial Screening :
    A series of thiazole derivatives were synthesized and screened for antimicrobial activity. Results showed that compounds with halogen substitutions demonstrated enhanced activity against resistant bacterial strains, indicating their potential as new antimicrobial agents .

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